Cas no 286011-83-4 ((4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride)
(4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 286011-83-4
- EN300-37446884
- (4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride
- (4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride
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- Inchi: 1S/C7H18N2.2ClH/c1-7(2,5-6-8)9(3)4;;/h5-6,8H2,1-4H3;2*1H
- InChI Key: URWBONQYGFHNAN-UHFFFAOYSA-N
- SMILES: Cl.Cl.N(C)(C)C(C)(C)CCN
Computed Properties
- Exact Mass: 202.1003540g/mol
- Monoisotopic Mass: 202.1003540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 77
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
(4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37446884-0.05g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 0.05g |
$218.0 | 2023-05-26 | |
| Enamine | EN300-37446884-0.1g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 0.1g |
$326.0 | 2023-05-26 | |
| Enamine | EN300-37446884-0.25g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 0.25g |
$466.0 | 2023-05-26 | |
| Enamine | EN300-37446884-0.5g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 0.5g |
$735.0 | 2023-05-26 | |
| Enamine | EN300-37446884-1.0g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 1g |
$943.0 | 2023-05-26 | |
| Enamine | EN300-37446884-2.5g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 2.5g |
$1848.0 | 2023-05-26 | |
| Enamine | EN300-37446884-5.0g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 5g |
$2732.0 | 2023-05-26 | |
| Enamine | EN300-37446884-10.0g |
(4-amino-2-methylbutan-2-yl)dimethylamine dihydrochloride |
286011-83-4 | 95% | 10g |
$4052.0 | 2023-05-26 | |
| Aaron | AR028DOU-50mg |
(4-amino-2-methylbutan-2-yl)dimethylaminedihydrochloride |
286011-83-4 | 95% | 50mg |
$325.00 | 2025-02-16 | |
| Aaron | AR028DOU-100mg |
(4-amino-2-methylbutan-2-yl)dimethylaminedihydrochloride |
286011-83-4 | 95% | 100mg |
$474.00 | 2025-02-16 |
(4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride
Research Update on (4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride (CAS: 286011-83-4) in Chemical Biology and Pharmaceutical Applications
The compound (4-Amino-2-methylbutan-2-yl)dimethylamine dihydrochloride (CAS: 286011-83-4) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This tertiary amine derivative, characterized by its branched alkyl chain and dimethylamino group, serves as a valuable building block in medicinal chemistry and drug discovery. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting compounds and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel histamine H3 receptor antagonists. Researchers utilized 286011-83-4 as a key intermediate to develop compounds showing promising results in preclinical models of cognitive disorders. The structural flexibility of this molecule allowed for efficient modification of the pharmacophore, enabling optimization of receptor binding affinity and selectivity profiles. The study reported significant improvements in blood-brain barrier penetration compared to previous generation compounds.
In pharmaceutical formulation research, the dihydrochloride salt form (286011-83-4) has shown superior solubility and stability characteristics compared to its free base counterpart. A recent pharmaceutical development study evaluated its physicochemical properties, revealing excellent aqueous solubility (>50 mg/mL in water at pH 3-7) and stability under accelerated storage conditions (40°C/75% RH for 6 months). These properties make it particularly suitable for oral dosage form development, addressing a common challenge in amine-containing drug candidates.
Emerging applications in targeted drug delivery systems have been reported in a 2024 Nature Communications publication. Researchers conjugated 286011-83-4 to polymeric nanoparticles, creating pH-responsive drug carriers that demonstrated enhanced tumor accumulation in mouse models. The compound's tertiary amine functionality served as both a targeting moiety and a pH-sensitive element, enabling controlled drug release in acidic tumor microenvironments while maintaining stability in systemic circulation.
Ongoing clinical research is investigating derivatives of 286011-83-4 as potential treatments for neurodegenerative diseases. Preliminary results from Phase I trials indicate good tolerability and favorable pharmacokinetic profiles. The compound's metabolic stability, particularly its resistance to first-pass metabolism, has been identified as a key advantage in these developments. Further studies are exploring its potential in combination therapies with existing neuroprotective agents.
From a synthetic chemistry perspective, recent advances in green chemistry approaches have improved the production efficiency of 286011-83-4. A 2023 Organic Process Research & Development paper described a novel catalytic reductive amination process that increased yield to 85% while reducing waste generation by 60% compared to traditional methods. These process improvements have significant implications for scaling up production while maintaining cost-effectiveness and environmental sustainability.
Future research directions for 286011-83-4 and its derivatives include exploration of its potential in RNA-targeting therapeutics and as a component of PROTAC (proteolysis targeting chimera) molecules. The compound's ability to serve as a linker between recognition and effector domains in bifunctional molecules makes it particularly valuable for these emerging therapeutic modalities. Several biotech companies have included 286011-83-4 derivatives in their preclinical pipelines, suggesting growing industry interest in this chemical scaffold.
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